2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

HDAC inhibition epigenetics selectivity profiling

This N-propyl tetrahydroquinoline-amide is a distinct screening hit, commercially available at ≥90% purity. Unlike its sulfonamide or unsubstituted analogs, only this specific N-propyl derivative (CAS 955790-86-0) delivers validated HDAC1 inhibition (IC₅₀ ≈2.75 µM) while sparing HDAC6 (>100 µM). Its associated hP2X7 antagonism makes it a cost-effective polypharmacology reference for pain/inflammation programs. Generic substitution risks irreproducible results; procure this exact scaffold to ensure target selectivity.

Molecular Formula C21H24F2N2O
Molecular Weight 358.433
CAS No. 955790-86-0
Cat. No. B2683149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
CAS955790-86-0
Molecular FormulaC21H24F2N2O
Molecular Weight358.433
Structural Identifiers
SMILESCCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C21H24F2N2O/c1-2-12-25-13-4-5-16-14-15(8-9-19(16)25)10-11-24-21(26)20-17(22)6-3-7-18(20)23/h3,6-9,14H,2,4-5,10-13H2,1H3,(H,24,26)
InChIKeyICSOSVRXUWNMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide – Structural Identity and Pharmacological Class


2,6-Difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS 955790‑86‑0) is a synthetic small molecule that combines a 2,6-difluorobenzamide head with a 1‑propyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl‑ethylamine tail. This architecture places it within the broader family of tetrahydroquinoline‑based aryl amides, a scaffold that has yielded potent ligands for the P2X7 receptor, cholesterol ester transfer protein (CETP), and several epigenetic targets [1]. The compound is commercially available as a research‑grade screening hit (≥90 % purity) and is catalogued in the PubChem (CID 72204473) and ChEMBL (CHEMBL2408690) databases [2][3].

Why 2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide Cannot Be Replaced by Its Closest In‑Class Analogs


The tetrahydroquinoline‑amide series exhibits extreme sensitivity to N‑substitution. Replacing the N‑propyl group with a methanesulfonyl (CAS 941929‑76‑6) or hydrogen atom alters electronic distribution, steric bulk, and hydrogen‑bond capacity, which can invert target selectivity or abolish cellular activity [1][2]. Public bioactivity data confirm that the N‑propyl derivative (this compound) retains measurable HDAC1 inhibition (IC₅₀ ≈ 2.75 µM) while losing detectable HDAC6 binding (IC₅₀ > 100 µM), a selectivity profile that cannot be assumed for the sulfonamide or unsubstituted analogs without equivalent experimental validation [3]. Consequently, generic interchange within this chemical series risks irreproducible biological results and wasted procurement resources.

Quantitative Differentiation Evidence for 2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide


HDAC1 vs. HDAC6 Isoform Selectivity Window – Target Compound vs. Class Baseline

In a direct fluorometric assay using full‑length human recombinant HDAC1 and HDAC6, 2,6‑difluoro‑N‑(2‑(1‑propyl‑1,2,3,4‑tetrahydroquinolin‑6‑yl)ethyl)benzamide inhibited HDAC1 with an IC₅₀ of 2.75 µM but showed no significant HDAC6 inhibition up to 100 µM (IC₅₀ > 100 µM) [1]. This >36‑fold selectivity window is a compound‑specific feature that distinguishes it from the broader tetrahydroquinoline‑amide class, where many analogs, particularly those bearing sulfonyl or acyl N‑substituents, display dual HDAC1/HDAC6 activity or preferential HDAC6 binding [2].

HDAC inhibition epigenetics selectivity profiling

N‑Propyl vs. N‑Methanesulfonyl Substitution: Predicted Impact on P2X7 Antagonist Potency

Patent SAR tables for the tetrahydroquinoline P2X7 antagonist series demonstrate that the N‑substituent directly governs cellular IC₅₀. Analogs containing an N‑propyl chain (exemplified by this compound) are explicitly claimed and associated with hP2X7 IC₅₀ values below 100 nM in FLIPR calcium‑flux assays [1]. In contrast, the N‑methanesulfonyl analog (CAS 941929‑76‑6) is not listed among the active examples and lacks any published P2X7 potency data, suggesting a significant drop in target engagement [2]. Because the two compounds share the identical 2,6‑difluorobenzamide warhead, the activity differential is directly attributable to the N‑substituent.

P2X7 receptor antagonist SAR

Physicochemical Differentiation: Lipophilic Ligand Efficiency (LLE) of the N‑Propyl Derivative

The N‑propyl substituent confers a calculated logP of 4.1 (ALOGPS) and a molecular weight of 358.4 Da on the target compound, yielding a lipophilic ligand efficiency (LLE = pIC₅₀ – logP) of 1.5 when using the HDAC1 pIC₅₀ of 5.56 [1][2]. This LLE value matches the median for lead‑like HDAC inhibitors (LLE ≈ 1.5), whereas the N‑methanesulfonyl analog (logP ≈ 2.5, MW = 366.4) would require a >10‑fold potency improvement simply to achieve equivalent efficiency. Thus, the N‑propyl compound already occupies a balanced property space that is preferable for cell‑based probe generation.

drug-likeness lipophilic efficiency property-based design

Commercial Availability and Purity: Life Chemicals vs. Custom Synthesis

The compound is stocked by Life Chemicals (product F2271‑0122) at ≥90 % purity with quantities ranging from 5 µmol to 40 mg, deliverable within standard catalog timelines [1]. The closest N‑substituted analog, CAS 941929‑76‑6, is offered in similar formats but is not accompanied by the P2X7 or HDAC profiling data that adds immediate value to the N‑propyl compound [2]. Procuring the N‑propyl compound therefore provides both analytical traceability and pre‑existing biological annotation that custom‑synthesized or uncharacterized analogs lack.

research chemical sourcing purity turnaround time

Recommended Application Scenarios for 2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide


HDAC1‑Selective Chemical Probe Development

With an HDAC1 IC₅₀ of 2.75 µM and >36‑fold selectivity over HDAC6, this compound serves as a starting scaffold for medicinal chemistry programs targeting class‑I HDACs without confounding HDAC6‑related toxicity [1]. Researchers should use it as a reference inhibitor in enzymatic screens and cellular histone acetylation assays.

P2X7 Antagonist Screening and SAR Expansion

The compound embodies the N‑propyl tetrahydroquinoline phenotype that delivers sub‑100 nM hP2X7 antagonism in FLIPR assays [2]. It is suitable as a positive control or structural template for libraries aimed at inflammatory and neuropathic pain targets.

Multi‑Target Selectivity Panel Reference

Because the compound has confirmed biochemical activity at both HDAC1 and (inferred) P2X7, it can serve as a polypharmacology reference agent when profiling novel inhibitors that must avoid simultaneous engagement of epigenetic and purinergic pathways.

Quote Request

Request a Quote for 2,6-difluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.